molecular formula C16H14O3 B072206 2-(4-Ethylbenzoyl)benzoic acid CAS No. 1151-14-0

2-(4-Ethylbenzoyl)benzoic acid

Cat. No.: B072206
CAS No.: 1151-14-0
M. Wt: 254.28 g/mol
InChI Key: JZFDKGFWNSQAHU-UHFFFAOYSA-N
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Description

2-(4-Ethylbenzoyl)benzoic acid is an organic compound with the molecular formula C₁₆H₁₄O₃. It is a white or beige crystalline solid with a distinctive aromatic odor. This compound is known for its applications in various fields, including organic synthesis, dye intermediates, and as a raw material for photosensitive materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-Ethylbenzoyl)benzoic acid can be synthesized through the reaction of benzoic acid with 4-ethylbenzaldehyde. This reaction typically occurs under acidic conditions and often requires the presence of a catalyst. One common method involves the use of a solid acid catalyst, such as H-Beta zeolite, which has been modified by dilute nitric acid solution .

Industrial Production Methods

In industrial settings, the production of this compound involves the acylation of ethylbenzene with phthalic anhydride using aluminum trichloride as a catalyst. The reaction is carried out at low temperatures, typically between -10°C and 0°C, followed by the addition of dilute hydrochloric acid to decompose the remaining aluminum trichloride .

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylbenzoyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Solid acid catalysts such as H-Beta zeolite.

    Reduction: Zinc powder in an aqueous solution.

    Substitution: Ethyl formate or chlorine at room temperature.

Major Products

Scientific Research Applications

2-(4-Ethylbenzoyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Ethylbenzoyl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of 2-ethylanthraquinone, the compound undergoes dehydration over solid acid catalysts, leading to the formation of the desired product . The catalytic performance is influenced by the reaction temperature, time, and the weight ratio of the compound to the catalyst.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorobenzoyl)benzoic acid
  • 2-(4-Methylbenzoyl)benzoic acid
  • 2-(4-Methoxybenzoyl)benzoic acid

Uniqueness

2-(4-Ethylbenzoyl)benzoic acid is unique due to its specific applications in the synthesis of 2-ethylanthraquinone and its role as an initiator for polymerization reactions. Its distinct aromatic structure and reactivity make it valuable in various industrial and research applications .

Properties

IUPAC Name

2-(4-ethylbenzoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-2-11-7-9-12(10-8-11)15(17)13-5-3-4-6-14(13)16(18)19/h3-10H,2H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZFDKGFWNSQAHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50150963
Record name 2-(4-Ethylbenzoyl)benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1151-14-0
Record name 2-(4-Ethylbenzoyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1151-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Ethylbenzoyl)benzoic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Ethylbenzoyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50150963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-ethylbenzoyl)benzoic acid
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Synthesis routes and methods I

Procedure details

aluminum chloride (270 g) was added in portions to a stirred mixture of phthalic anhydride (270 g) and ethyl benzene (1125 ml). After 4 hours the mixture was poured onto ice and concentrated hydrochloric acid (450 ml) was added. Excess ethylbenzene was removed by steam distillation, and the residual solution was cooled and filtered so as to afford 2-(4-ethylbenzoyl)benzoic acid.
Quantity
270 g
Type
reactant
Reaction Step One
Quantity
270 g
Type
reactant
Reaction Step One
Quantity
1125 mL
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A complex of ortho-(4-ethylbenzoyl)benzoic acid (OEBB acid) is prepared according to U.S. Pat. No. 4,379,092 by reacting 26.6 g phthalic anhydride, 19.07 g ethylbenzyne, 35.9 g HF, and 121.77 g BF3 for 30 minutes at -40° C. After reaction and degassing at -40° C., 144.4 g of a complex solution in HF is obtained. This solution is injected over a 20 minute period into the column described in Example 1. The same temperature and pressure conditions were used and methylene chloride was again selected as the solvent. The methylene chloride reflux rate was 3.8 kg/h. After introducing the complex solution, the solvent reflux was maintained for 20 minutes before evaporating the solvent in the boiler. 43.31 g of crude OEBB acid which contained 39.07 g of OEBB acid was recovered. Also, the recovery rates for BF3 and HF were 99.3% and 99.6%, respectively.
Quantity
26.6 g
Type
reactant
Reaction Step One
Name
ethylbenzyne
Quantity
19.07 g
Type
reactant
Reaction Step Two
Name
Quantity
121.77 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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